

# In-Depth Technical Guide to 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                              |
|----------------|----------------------------------------------|
| Compound Name: | 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol |
| Cat. No.:      | B1309735                                     |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Methoxy-5-(trifluoromethoxy)benzyl alcohol**, a key building block in the synthesis of advanced pharmaceutical and agrochemical compounds. This document details its chemical properties, commercial availability, and outlines methodologies for its synthesis and analysis.

## Chemical Properties and Commercial Specifications

**2-Methoxy-5-(trifluoromethoxy)benzyl alcohol** is a substituted benzyl alcohol derivative. The presence of both a methoxy and a trifluoromethoxy group on the benzene ring imparts unique electronic and lipophilic properties, making it a valuable intermediate in medicinal chemistry for the development of novel therapeutic agents.

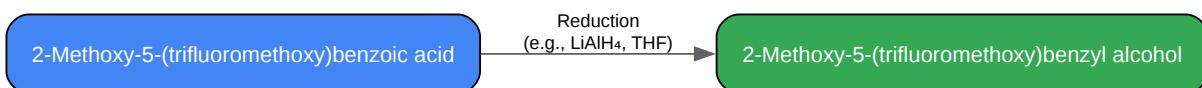
Several commercial suppliers offer this compound, typically with a purity of 95% or greater. While specific batch-to-batch variations exist, the following table summarizes the general specifications available from commercial sources.

| Property            | Typical Value                                               |
|---------------------|-------------------------------------------------------------|
| CAS Number          | 562840-50-0                                                 |
| Molecular Formula   | C <sub>9</sub> H <sub>9</sub> F <sub>3</sub> O <sub>3</sub> |
| Molecular Weight    | 222.16 g/mol                                                |
| Appearance          | White to off-white solid or colorless oil                   |
| Purity (by GC/HPLC) | ≥95%                                                        |
| Storage Conditions  | Room temperature, protected from light and moisture         |

## Commercial Suppliers

A number of chemical suppliers provide **2-Methoxy-5-(trifluoromethoxy)benzyl alcohol** in research and bulk quantities. Researchers can source this compound from vendors such as:

- Sigma-Aldrich (Ambeed, Inc.): A major supplier of research chemicals, offering this compound with a purity of 95%.[\[1\]](#)
- Cenmed: Provides the compound with a specified purity of ≥95%.[\[2\]](#)
- P&S Chemicals: Lists the compound and provides a channel for quotation requests.
- Key Organics: Offers the product in their chemical directory.


It is recommended to request a certificate of analysis from the supplier for batch-specific data.

## Synthesis and Purification

While a specific, detailed synthesis protocol for **2-Methoxy-5-(trifluoromethoxy)benzyl alcohol** is not readily available in peer-reviewed literature, a plausible synthetic route can be derived from established methods for analogous substituted benzyl alcohols. A common approach involves the reduction of the corresponding benzoic acid or benzaldehyde.

## Proposed Synthetic Pathway

A logical synthetic pathway would start from the commercially available 2-methoxy-5-(trifluoromethoxy)benzoic acid. This starting material can be reduced to the target benzyl alcohol.

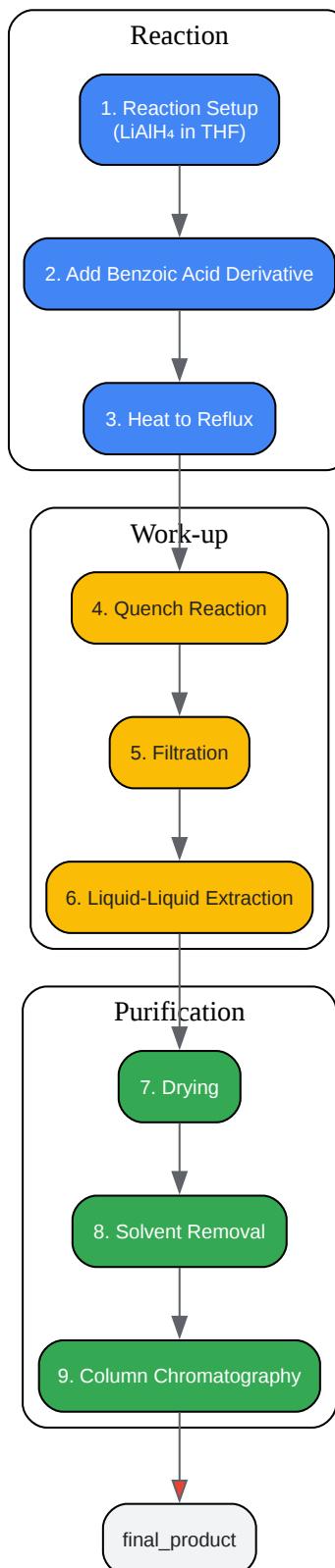


[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **2-Methoxy-5-(trifluoromethoxy)benzyl alcohol**.

## Experimental Protocol: Reduction of 2-Methoxy-5-(trifluoromethoxy)benzoic acid

The following is a representative experimental protocol adapted from general procedures for the reduction of benzoic acids.<sup>[3]</sup>


### Materials:

- 2-Methoxy-5-(trifluoromethoxy)benzoic acid
- Lithium aluminum hydride (LiAlH<sub>4</sub>)
- Anhydrous tetrahydrofuran (THF)
- Diethyl ether
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Round-bottom flask

- Magnetic stirrer
- Reflux condenser
- Dropping funnel
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
- Addition of Starting Material: Dissolve 2-Methoxy-5-(trifluoromethoxy)benzoic acid (1 equivalent) in anhydrous THF in a separate flask. Add this solution dropwise to the LiAlH<sub>4</sub> suspension at 0 °C (ice bath).
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Quenching: After the reaction is complete, cool the flask to 0 °C. Cautiously quench the excess LiAlH<sub>4</sub> by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
- Work-up: Filter the resulting suspension through a pad of Celite® and wash the filter cake with diethyl ether. Combine the organic filtrates and wash sequentially with 1 M HCl, saturated aqueous NaHCO<sub>3</sub>, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield the pure **2-Methoxy-5-**

**(trifluoromethoxy)benzyl alcohol.**[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of the target compound.

## Analytical Methods

To ensure the purity and identity of **2-Methoxy-5-(trifluoromethoxy)benzyl alcohol**, a combination of chromatographic and spectroscopic techniques is employed.

### Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for assessing the purity of the final product and identifying any volatile impurities.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).
- Capillary column: A non-polar column such as a DB-5MS (30 m x 0.25 mm, 0.25  $\mu$ m film thickness) is appropriate.

Typical GC Conditions:

- Injector Temperature: 250 °C
- Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

### High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a standard method for determining the purity of the compound.

Instrumentation:

- HPLC system with a UV detector.
- Column: A C18 column (e.g., 4.6 x 150 mm, 5  $\mu$ m particle size) is commonly used.

Typical HPLC Conditions:

- Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV at 254 nm.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are essential for confirming the structure of the synthesized molecule. The expected chemical shifts can be predicted based on the structure and comparison with similar compounds.

Expected <sup>1</sup>H NMR Spectral Features (in CDCl<sub>3</sub>):

- A singlet for the methoxy (-OCH<sub>3</sub>) protons around 3.8-4.0 ppm.
- A singlet or doublet for the benzylic (-CH<sub>2</sub>OH) protons around 4.6-4.8 ppm.
- A broad singlet for the hydroxyl (-OH) proton.
- Aromatic protons appearing in the range of 6.8-7.5 ppm, with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

Expected <sup>13</sup>C NMR Spectral Features (in CDCl<sub>3</sub>):

- A peak for the methoxy carbon around 55-60 ppm.
- A peak for the benzylic carbon around 60-65 ppm.
- Aromatic carbons in the range of 110-160 ppm.
- The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the fluorine atoms.

This technical guide provides a foundational understanding of **2-Methoxy-5-(trifluoromethoxy)benzyl alcohol** for its application in research and development. For specific applications, it is crucial to consult detailed analytical data for the particular batch of the compound being used.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol | 562840-50-0 [sigmaaldrich.com]
- 2. cenmed.com [cenmed.com]
- 3. Page loading... [guidechem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1309735#commercial-suppliers-of-2-methoxy-5-trifluoromethoxy-benzyl-alcohol>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)